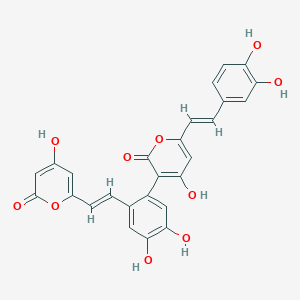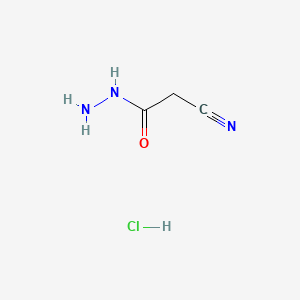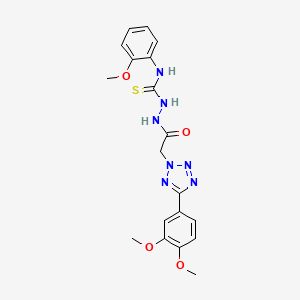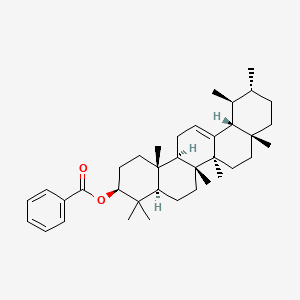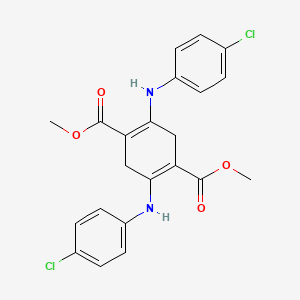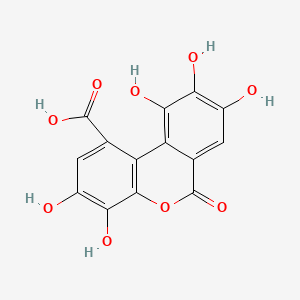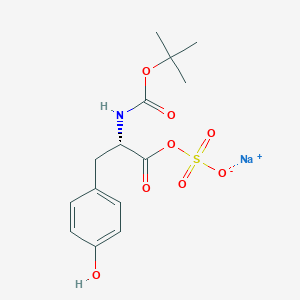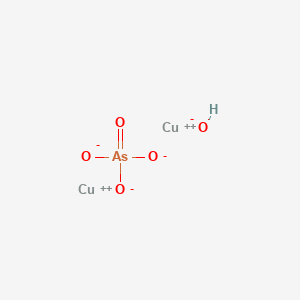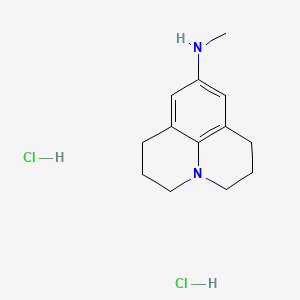
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylaminojulolidine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of julolidine, a bicyclic amine, and is characterized by the presence of a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylaminojulolidine dihydrochloride typically involves the reaction of julolidine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction of Julolidine with Methylamine: Julolidine is reacted with an excess of methylamine in a suitable solvent such as ethanol or methanol.
Formation of the Dihydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.
Purification: The product is purified by recrystallization from a suitable solvent to obtain pure 9-Methylaminojulolidine dihydrochloride.
Industrial Production Methods: In industrial settings, the production of 9-Methylaminojulolidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: 9-Methylaminojulolidine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the methylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of 9-Methylaminojulolidine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-Methylaminojulolidine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving the interaction of amine-containing compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Methylaminojulolidine dihydrochloride involves its interaction with various molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Julolidine: The parent compound of 9-Methylaminojulolidine, lacking the methylamino group.
N-Methyljulolidine: A similar compound with a methyl group attached to the nitrogen atom.
Julolidine Hydrochloride: The hydrochloride salt of julolidine.
Uniqueness: 9-Methylaminojulolidine dihydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the study of amine-containing molecules and their interactions with biological systems.
Eigenschaften
CAS-Nummer |
102489-72-5 |
|---|---|
Molekularformel |
C13H20Cl2N2 |
Molekulargewicht |
275.21 g/mol |
IUPAC-Name |
N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-14-12-8-10-4-2-6-15-7-3-5-11(9-12)13(10)15;;/h8-9,14H,2-7H2,1H3;2*1H |
InChI-Schlüssel |
KWGICGWMNLKNMF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


